molecular formula C13H10FNO B1312450 2-(4-Fluorobenzoyl)-5-methylpyridine CAS No. 497854-91-8

2-(4-Fluorobenzoyl)-5-methylpyridine

Cat. No.: B1312450
CAS No.: 497854-91-8
M. Wt: 215.22 g/mol
InChI Key: WKWGDKVWXMRANV-UHFFFAOYSA-N
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Description

Contextual Significance of Benzoylpyridine Scaffolds in Contemporary Organic Chemistry

Benzoylpyridine scaffolds are privileged structures in organic and medicinal chemistry due to their versatile chemical properties and wide range of biological activities. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, can improve the aqueous solubility of molecules, a critical factor in pharmaceutical development. smolecule.com This structural motif is found in numerous compounds that have been investigated for various therapeutic applications.

Derivatives of benzoylpyridine have demonstrated promising potential as antiproliferative and anticancer agents. smolecule.comnih.gov For instance, certain benzoylpyridine thiosemicarbazones exhibit significant cytotoxicity against human cancer cell lines and also show antimalarial activity. researchgate.net The mechanism often involves the chelation of metal ions, which can disrupt essential biological processes within target cells. smolecule.com Beyond oncology, benzoylpyridine derivatives have been synthesized and evaluated as potent p38α inhibitors for the treatment of inflammatory conditions like rheumatoid arthritis. nih.gov The ability of the benzoylpyridine core to act as a bidentate ligand, binding to metal centers through both the pyridine nitrogen and the carbonyl oxygen, also makes it a valuable component in the design of coordination complexes and catalysts. smolecule.com

Strategic Role of Fluorine Substitution in Modulating Molecular Reactivity and Electronic Properties

The introduction of fluorine into organic molecules is a widely employed strategy in drug design and materials science to fine-tune molecular properties. Fluorine is the most electronegative element, and its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, yet it imparts profoundly different electronic effects.

The substitution of hydrogen with fluorine can significantly enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This leads to improved pharmacokinetic profiles. Furthermore, the strong electron-withdrawing nature of fluorine can modulate the acidity or basicity (pKa) of nearby functional groups, which in turn influences a molecule's solubility, membrane permeability, and binding affinity to biological targets. The highly polarized carbon-fluorine (C-F) bond can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets, often leading to enhanced potency. researchgate.netnih.gov In materials science, fluorine substitution is used to lower the energy levels of the Highest Occupied Molecular Orbital (HOMO), which can alter the photophysical properties of a compound, shifting its emission spectrum for applications in devices like Organic Light-Emitting Diodes (OLEDs). ossila.com

Overview of Current Research Trajectories for 2-(4-Fluorobenzoyl)-5-methylpyridine Analogues

While dedicated research on this compound itself is not extensively published, the research trajectories of its analogues highlight the scientific interest in this class of compounds. The primary applications fall into two main categories: medicinal chemistry and materials science.

In medicinal chemistry, analogues such as aryl-pyridin-2-yl guanidine derivatives are being explored as novel inhibitors for targets like Mitogen- and Stress-activated protein Kinase 1 (MSK1), with potential applications in treating asthma. mdpi.com Other related heterocyclic structures, like thieno[2,3-b]pyridines, are being developed as potent anti-proliferative agents against various cancer cell lines. mdpi.com

In materials science, fluorinated arylpyridine analogues are frequently used as ligands in the synthesis of metal complexes, particularly with iridium and other heavy metals. ossila.com These complexes are investigated for their photocatalytic capabilities in visible-light photoredox reactions and as phosphorescent emitters in OLEDs and light-emitting electrochemical cells. The number and position of fluorine atoms on the aryl ring are systematically varied to tune the electronic and photoluminescent properties of the resulting materials. ossila.com For example, the analogue 2-(2,4-Difluorophenyl)-5-methylpyridine is used as a cyclometalating ligand to create complexes for applications in OLEDs and dye-sensitized solar cells (DSSCs). ossila.com

Academic Rationale and Scope of Investigation for this compound

The academic rationale for investigating this compound stems from its position as a valuable and versatile chemical intermediate. Its structure combines the key features of the benzoylpyridine scaffold with the modulating effects of fluorine. This makes it an ideal building block for the synthesis of more complex molecules with tailored properties for specific applications.

A key piece of evidence for its role as an intermediate is found in patent literature, where the closely related structure, 6-[2-(4-fluorophenyl)-2-oxo-ethoxy]-5-methyl-pyridine-2-carbonitrile, is used in the synthesis of fluorophenyl pyrazol compounds with potential agrochemical or pharmaceutical applications. google.com Therefore, the primary scope of investigation for this compound involves its efficient synthesis and its subsequent elaboration into a diverse range of target molecules. Researchers would be interested in developing robust synthetic routes to this compound and exploring its reactivity at the carbonyl group, the pyridine ring, and the methyl group to generate libraries of novel compounds for screening in drug discovery programs or for the development of new functional materials.

Compound Data

Below are tables detailing the known properties of this compound and related starting materials.

Table 1: Properties of this compound Data sourced from chemical supplier databases. appchemical.com

PropertyValue
CAS Number 497854-91-8
Molecular Formula C₁₃H₁₀FNO
Molecular Weight 215.22 g/mol
SMILES Fc1ccc(cc1)C(=O)c1ccc(cn1)C

Table 2: Key Starting Materials This table presents information on potential precursors for the synthesis of the title compound.

Compound NameCAS NumberMolecular FormulaUse
2-Bromo-5-methylpyridine3510-66-5C₆H₆BrNPyridine source in cross-coupling reactions sigmaaldrich.com
4-Fluorobenzaldehyde459-57-4C₇H₅FOBenzoyl source via oxidation or Grignard addition
2-Chloro-5-methylpyridine18368-63-3C₆H₆ClNIntermediate in herbicide synthesis epo.org
2-Amino-5-methylpyridine1603-41-4C₆H₈N₂Precursor for functional group transformation google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWGDKVWXMRANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-(4-Fluorobenzoyl)-5-methylpyridine and its Derivatives

The introduction of an acyl group onto a pyridine (B92270) ring is a fundamental transformation for the synthesis of aryl-pyridyl ketones. While the direct Friedel-Crafts acylation of pyridine is challenging due to the deactivation of the aromatic ring by the Lewis acid catalyst complexing with the pyridine nitrogen, alternative methods have been developed to achieve this transformation. semanticscholar.orgresearchgate.net

One effective strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, facilitating reactions with nucleophiles and enabling C-H bond activation. semanticscholar.orgresearchgate.netstackexchange.comresearchgate.net For a substrate like 5-methylpyridine, the synthesis could plausibly begin with its oxidation to 3-methylpyridine (B133936) 1-oxide. This intermediate is significantly more reactive towards substitution at the 2-position. google.com Subsequent palladium-catalyzed C-H acylation or reaction with an appropriate acylating agent can then introduce the 4-fluorobenzoyl group at the desired position. researchgate.netmdpi.com The final step would involve deoxygenation of the N-oxide to yield the target this compound.

Alternative modern approaches bypass the classic Lewis acid conditions entirely. For instance, a metal-free method for the 2-acylation of pyridines has been reported using alcohols as the acylating agent precursors in water, with potassium persulfate (K₂S₂O₈) as the oxidant. This method offers a greener, regioselective route to 2-acylpyridines. chemicalbook.com

Starting Material (Example)Reagent/CatalystKey Feature
Pyridine N-OxidePalladium catalyst / Acylating agentN-oxide activates the ring for C-H functionalization at the 2-position. semanticscholar.orgresearchgate.net
PyridineAlcohol / K₂S₂O₈Metal-free, radical-based acylation in an aqueous medium. chemicalbook.com

Multi-step synthesis provides a rational and controllable approach to complex molecules, allowing for the sequential construction and modification of intermediates.

A thorough review of publicly available scientific literature and patent databases did not yield established synthetic routes that explicitly utilize 6-[2-(4-fluorophenyl)-2-oxo-ethoxy]-5-methyl-pyridine-2-carbonitrile as a documented intermediate for the synthesis of this compound. The specificity of this chemical name suggests it may be part of a proprietary or non-published synthetic pathway.

Hydrazine (B178648) hydrate (B1144303) is a key reagent in the synthesis of various nitrogen-containing heterocyclic systems, particularly in the formation of fused pyrazole (B372694) rings. In systems related to substituted pyridines, hydrazine hydrate can be used to construct pyrazolopyridine scaffolds, which are of significant interest in medicinal chemistry. nih.gov

The reaction typically involves an intramolecular cyclization of a pyridine derivative bearing functional groups at adjacent positions that are susceptible to reaction with hydrazine. For example, 3-acylpyridine derivatives can be converted into their tosylhydrazones. These intermediates, when activated, can undergo intramolecular nucleophilic attack by the hydrazone nitrogen onto the pyridine ring, leading to the formation of fused pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines. nih.gov Similarly, pyridazine (B1198779) derivatives can be cyclized with hydrazine hydrate to afford pyrazolo[3,4-c]pyridazine systems. researchgate.net These cyclization reactions demonstrate the utility of hydrazine in transforming acyl-substituted pyridines and related azines into more complex, fused heterocyclic structures.

Precursor TypeProduct ScaffoldKey Transformation
3-Acylpyridine N-Oxide TosylhydrazonePyrazolo[3,4-b]pyridine / Pyrazolo[4,3-c]pyridineIntramolecular cyclization onto the pyridine ring. nih.gov
4-Cyano-pyridazine-3(2H)-thione1H-Pyrazolo[3,4-c]pyridazineCyclization with hydrazine hydrate. researchgate.net

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single reaction vessel, minimizing purification steps and resource consumption. bohrium.com Several such methods have been developed for the synthesis of substituted arylpyridines.

One notable example is the iron-mediated one-pot synthesis of 3,5-diarylpyridines from β-nitrostyrenes. acs.orgresearchgate.netnih.govacs.orgthieme-connect.com This reaction proceeds through the reduction of the nitro group to an in-situ imine, followed by a trimolecular condensation and aromatization sequence to yield the diarylpyridine products in good to excellent yields. acs.orgacs.org

Other multi-component strategies involve the condensation of aldehydes, malononitrile, a thiol, and an ammonium (B1175870) source to produce highly functionalized 2-amino-3,5-dicyano-6-sulfanyl pyridines. tandfonline.com These reactions can be catalyzed by various nanocatalysts or simple bases. tandfonline.comrsc.org The flexibility of MCRs allows for the combination of diverse starting materials to generate a wide array of substituted pyridine derivatives with controlled regiochemistry. researchgate.netthieme-connect.com

Reaction Name/TypeKey ReactantsCatalyst/MediatorProduct Type
Iron-Mediated Condensationβ-NitrostyrenesElemental Iron (Fe) in Acetic AcidSymmetrical & Unsymmetrical 3,5-Diarylpyridines acs.org
Hantzsch-like MCRAldehyde, Malononitrile, Thiol, Ammonium AcetateHydrotalcite-Lanthanum Nanocatalyst2-Amino-3,5-dicyano-6-sulfanyl Pyridines tandfonline.com
Four-Component Reaction1,3-Dicarbonyl, Aldehyde, Malononitrile, AlcoholSodium Hydroxide (NaOH)Polysubstituted Pyridines researchgate.netthieme-connect.com

Microwave-assisted organic synthesis (MAOS) has become a valuable tool in modern synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. tandfonline.comingentaconnect.com This technology has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, including indole (B1671886) and pyrido[2,3-d]pyrimidine (B1209978) derivatives. organic-chemistry.orgresearchgate.net

In the synthesis of indoles, microwave irradiation has been used to accelerate classical reactions like the Bischler indole synthesis, often in solvent-free conditions, providing an environmentally friendly route to 2-arylindoles. organic-chemistry.org One-pot, multi-component reactions under Sonogashira conditions have also been adapted for microwave synthesis to produce polysubstituted indoles efficiently. nih.gov

Similarly, the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant biological activity, benefits greatly from microwave assistance. Multi-component reactions involving aldehydes, barbituric acids, and amino-thiazoles can be completed in minutes under microwave irradiation, yielding the desired products in high yields (90-93%). researchgate.net The rapid, high-energy transfer afforded by microwave heating facilitates efficient cyclocondensation steps, making MAOS a preferred method for constructing these complex heterocyclic frameworks. nih.govresearchgate.netnih.govmdpi.com

Heterocyclic SystemSynthetic ApproachMicrowave Conditions (Example)Advantage
Indoles Bischler Synthesis (One-Pot)540 W, 45-60 seconds (solid-state)Solvent-free, rapid, good yields (52-75%). organic-chemistry.org
Indoles Sonogashira / Cyclization60-90 °C, 300 WOne-pot, three-component synthesis of polysubstituted indoles. nih.gov
Pyrido[2,3-d]pyrimidines Multi-component Reaction5 minutesRapid synthesis, high yields (90-93%), simple workup. researchgate.net

Multi-step Preparations Involving Substituted Pyridine and Fluorobenzoyl Precursors

Novel Synthetic Approaches and Catalyst Systems

The development of efficient and novel synthetic routes to modify the this compound core is crucial for expanding its chemical space and exploring its potential applications. Research in this area has focused on innovative reductive amination protocols and the design of advanced catalytic systems for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.

Exploration of Reductive Amination Protocols

Reductive amination stands as a cornerstone reaction in medicinal chemistry for the synthesis of amines from carbonyl compounds. For the ketone moiety in this compound, various reductive amination protocols can be envisioned to introduce diverse amine functionalities. While direct experimental data on this specific substrate is limited in publicly available literature, established methods for aryl ketones provide a strong basis for potential synthetic pathways.

Commonly employed reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄) mdma.chmasterorganicchemistry.com. Sodium triacetoxyborohydride is often favored due to its mild nature and high selectivity for the reduction of iminium ions over ketones mdma.chorganic-chemistry.org. A typical protocol would involve the reaction of this compound with a primary or secondary amine in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF), followed by the addition of the reducing agent mdma.ch.

Furthermore, borane-amine complexes have emerged as effective reagents for reductive aminations. Notably, the 5-ethyl-2-methylpyridine (B142974) borane (B79455) complex (PEMB) has been reported as a useful reagent for the reductive amination of ketones and aldehydes researchgate.net. The structural similarity of this reagent to the pyridine portion of the target molecule suggests a high degree of compatibility and potential for efficient transformation.

Table 1: Potential Reductive Amination Protocols for this compound

Reducing AgentAmine ReactantTypical SolventKey Features
Sodium TriacetoxyborohydridePrimary/SecondaryDCE, THFMild, selective for iminium ions, tolerates various functional groups.
Sodium CyanoborohydridePrimary/SecondaryMethanolEffective, but requires careful pH control to avoid release of toxic HCN.
5-Ethyl-2-methylpyridine BoranePrimary/SecondaryMethanolUtilizes a pyridine-based reagent, potentially offering good compatibility.
Catalytic HydrogenationPrimary/Secondary/NH₃Various"Green" approach, but may require optimization of catalyst and conditions.

Design of New Catalytic Systems for C-C and C-N Bond Formation

The development of novel catalytic systems is paramount for forging new C-C and C-N bonds on and around the this compound scaffold, leading to derivatives with enhanced properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds researchgate.net. For instance, if a halogen were introduced onto the pyridine ring of the scaffold, it could serve as a handle for coupling with a wide array of amines.

Iron-catalyzed direct C-N bond formation between azoles and amides has also been described, proceeding via oxidative coupling of sp³ C-H bonds adjacent to a nitrogen atom researchgate.net. While not directly applicable to the parent scaffold, this methodology could be relevant for derivatives of this compound that incorporate suitable amide functionalities.

For C-C bond formation, transition-metal-free approaches are gaining traction. A direct synthesis of 2-benzoylpyrrole (B132970) derivatives from N-H pyrroles and benzaldehyde (B42025) has been developed, utilizing an alkali metalation system researchgate.net. This suggests the potential for developing analogous C-H functionalization strategies on the 5-methyl group of the pyridine ring in this compound, which could be activated for C-C bond formation with suitable electrophiles under specific catalytic conditions.

Functional Group Interconversions on the this compound Scaffold

The inherent functional groups of this compound—the carbonyl moiety, the fluorobenzoyl ring, and the fluorine atom itself—provide fertile ground for a variety of chemical transformations.

Reduction of the Carbonyl Moiety

The reduction of the ketone functionality in this compound to a secondary alcohol, (4-fluorophenyl)(5-methylpyridin-2-yl)methanol, is a fundamental transformation. This can be achieved using a variety of reducing agents. A patent for the preparation of benzoylpyridines describes the reduction of a similar ketone, 3,4-dihydroxyphenyl 2-pyridyl ketone, to the corresponding carbinol google.com. Standard reducing agents such as sodium borohydride in an alcoholic solvent would be expected to efficiently carry out this transformation under mild conditions.

For more complex substrates or where specific stereochemistry is desired, more sophisticated reducing systems can be employed. The enantioselective reduction of aryl ketones can be achieved using chiral catalysts, for example, iridium complexes with chiral ligands like f-Binaphane have been used for the asymmetric reductive amination of aryl ketones, which proceeds via an initial reduction of the ketone dicp.ac.cn.

Electrophilic Aromatic Substitution on the Fluorobenzoyl Ring

The fluorobenzoyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring—the fluorine atom and the pyridine-2-carbonyl group—will govern the regioselectivity of such reactions. The fluorine atom is an ortho, para-director, while the carbonyl group is a meta-director. Both are deactivating groups, making the fluorobenzoyl ring less reactive towards electrophiles than benzene (B151609) itself uoanbar.edu.iqlibretexts.orgquora.comyoutube.com.

Given the opposing directing effects, a mixture of products is possible. However, the strong deactivating nature of the carbonyl group would likely favor substitution at the positions meta to it (and ortho to the fluorine). Therefore, electrophilic attack is most probable at the 3-position of the fluorobenzoyl ring. Typical EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). It is important to note that the pyridine ring itself is generally deactivated towards electrophilic substitution and, under acidic conditions, the nitrogen atom can be protonated, further deactivating the entire molecule uoanbar.edu.iqlibretexts.orgquora.comyoutube.com.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorobenzoyl Ring

ReactionElectrophileMajor Product (Predicted)
NitrationNO₂⁺2-(4-Fluoro-3-nitrobenzoyl)-5-methylpyridine
BrominationBr⁺2-(3-Bromo-4-fluorobenzoyl)-5-methylpyridine
SulfonationSO₃2-(4-Fluoro-3-sulfobenzoyl)-5-methylpyridine
Friedel-CraftsR⁺/RCO⁺Generally not successful due to deactivation of the ring.

Nucleophilic Substitution Reactions at the Fluorine Atom

The fluorine atom on the benzoyl ring can be displaced via nucleophilic aromatic substitution (SNAᵣ). This reaction is facilitated by the presence of the electron-withdrawing carbonyl group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction nih.gov. The carbonyl group exerts its strongest activating effect when it is ortho or para to the leaving group. In this compound, the carbonyl group is para to the fluorine atom, making this a favorable position for nucleophilic attack.

A wide range of nucleophiles can be employed to displace the fluorine atom, including alkoxides, thiolates, and amines. For example, reaction with sodium methoxide (B1231860) would yield 2-(4-methoxybenzoyl)-5-methylpyridine. Nucleophilic aromatic substitution on pyridines and other electron-deficient aromatic systems is a well-established transformation stackexchange.comechemi.comyoutube.comstackexchange.com. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Derivatization via Pyridine Nitrogen or Methyl Group Functionality

The structure of this compound offers two primary sites for derivatization: the pyridine nitrogen atom and the methyl group at the 5-position. These functionalities allow for a range of chemical transformations to synthesize novel derivatives.

Derivatization at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, most notably oxidation to form the corresponding N-oxide. This transformation not only alters the electronic properties of the pyridine ring but also serves as a stepping stone for further functionalization.

N-Oxide Formation:

The oxidation of the pyridine nitrogen in this compound can be achieved using various oxidizing agents. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid. google.com The resulting N-oxide, this compound N-oxide, exhibits modified reactivity compared to the parent compound. The N-oxide group can increase the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution and can also influence the acidity of the adjacent methyl group. researchgate.net

A general and efficient method for the N-oxidation of pyridine compounds involves dissolving the substrate in a suitable solvent, such as dichloromethane, and treating it with m-CPBA at a controlled temperature, often starting at 0-5 °C and gradually warming to room temperature. google.com The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, a standard work-up procedure involving washing with a basic solution to remove the m-chlorobenzoic acid byproduct and subsequent purification yields the desired N-oxide. google.comgoogle.com

Reactant Reagent(s) Product Reaction Conditions Reference(s)
This compoundm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxideDichloromethane, 0-25 °C google.comgoogle.com
This compoundHydrogen Peroxide (H₂O₂) / Acetic AcidThis compound N-oxide70 °C google.com

Functionalization of the Methyl Group

The methyl group at the 5-position of the pyridine ring, while generally stable, can be activated for chemical reactions. The presence of the electron-withdrawing 4-fluorobenzoyl group at the 2-position increases the acidity of the protons on the methyl group, facilitating its deprotonation and subsequent reaction with electrophiles. mdpi.com

Condensation Reactions:

One common transformation involving activated methyl groups on pyridine rings is the condensation reaction with aldehydes. mdpi.com In the presence of a base, the methyl group of this compound can be deprotonated to form a carbanion. This nucleophilic species can then attack the carbonyl carbon of an aromatic aldehyde, leading to a condensation product. For instance, reaction with a substituted benzaldehyde in the presence of a catalyst like piperidine (B6355638) in a solvent such as toluene (B28343) would be expected to yield a styryl-pyridine derivative after dehydration. mdpi.com This type of reaction provides a valuable method for extending the carbon framework of the molecule.

Deprotonation and Alkylation:

While specific examples for this compound are not prevalent in the literature, the general reactivity of activated methylpyridines suggests that deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium is feasible. The resulting lithiated species would be a potent nucleophile, capable of reacting with a variety of electrophiles, such as alkyl halides, to introduce new alkyl substituents at the position of the methyl group. This pathway opens up possibilities for creating a diverse library of derivatives with modified steric and electronic properties.

Reactant Reagent(s) Intermediate/Product Reaction Type Reference(s)
This compound1. Aromatic Aldehyde2. PiperidineStyryl-pyridine derivativeCondensation mdpi.com
This compound1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X)2-(4-Fluorobenzoyl)-5-alkylpyridineDeprotonation-AlkylationN/A

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule by probing its vibrational modes. nih.govrsc.org

Correlation of Vibrational Frequencies with Molecular Structure and Bonding

The exact frequencies of the vibrational modes are sensitive to the molecular structure and the nature of the chemical bonds. smu.edunumberanalytics.com For instance, the position of the C=O stretching frequency can be influenced by the electronic effects of the substituents on the benzoyl ring. The electron-withdrawing fluorine atom at the para-position can slightly increase the C=O bond order and, consequently, its stretching frequency compared to an unsubstituted benzoyl group.

Furthermore, the vibrational modes of the pyridine (B92270) ring can provide information about the substitution pattern. cdnsciencepub.com The frequencies of the ring breathing modes and other skeletal vibrations are characteristic of the position of the methyl and benzoyl substituents. aps.org

Investigation of Intramolecular Hydrogen Bonding via Vibrational Shifts

Intramolecular hydrogen bonding can significantly affect the vibrational frequencies of the involved functional groups. researchgate.net In molecules containing pyridine and benzoyl moieties, weak intramolecular hydrogen bonds can form between the nitrogen atom of the pyridine ring and a hydrogen atom on the benzoyl ring. rsc.org

Such an interaction would lead to a red-shift (a shift to lower frequency) of the C-H stretching vibration and a blue-shift (a shift to higher frequency) of the in-plane C-H bending vibration of the involved hydrogen atom. rsc.org While these shifts might be small, they can be detected by careful analysis of the IR and Raman spectra, often aided by computational calculations. The formation of an intramolecular hydrogen bond can also restrict the conformational freedom of the molecule, leading to sharper and better-resolved vibrational bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. scielo.org.za The UV-Vis spectrum of 2-(4-Fluorobenzoyl)-5-methylpyridine is expected to show absorption bands arising from π → π* and n → π* transitions. researchgate.net

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically intense and occur in molecules with conjugated systems. In this compound, the conjugated system extends over the pyridine and benzoyl rings. These transitions are expected to appear in the range of 250-300 nm.

n → π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions and appear at longer wavelengths, typically above 300 nm.

The solvent can influence the position of these absorption bands. Polar solvents can stabilize the ground state of the n → π* transition, leading to a blue-shift, while the effect on π → π* transitions is usually smaller. mdpi.com

Electronic Transition Expected Wavelength Range (nm) Origin
π → π250 - 300Conjugated system of the pyridine and benzoyl rings.
n → π> 300Non-bonding electrons on the carbonyl oxygen and pyridine nitrogen.

Electronic Transitions (n→π, π→π Transitions) and Absorption Bands**

The electronic absorption spectrum of this compound is characterized by transitions involving the promotion of electrons from lower to higher energy molecular orbitals. The key functional groups—the pyridine ring, the carbonyl group (C=O), and the fluorophenyl ring—are the primary chromophores responsible for the compound's UV-Vis absorption profile. The expected transitions are primarily of two types: π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding).

The π→π* transitions involve the excitation of electrons from the π-bonding orbitals of the aromatic pyridine and fluorobenzoyl rings to their corresponding π*-antibonding orbitals. These transitions are typically of high intensity (large molar extinction coefficients, ε) and are expected to produce strong absorption bands in the UV region. For comparison, pyridine itself exhibits absorption maxima around 250-262 nm. researchgate.net The extended conjugation in the benzoylpyridine system is expected to shift these bands to longer wavelengths (a bathochromic shift).

The n→π* transition involves the excitation of an electron from one of the non-bonding lone pairs of the carbonyl oxygen atom to a π-antibonding orbital of the carbonyl group. These transitions are symmetry-forbidden, resulting in absorption bands of significantly lower intensity (small ε value) compared to π→π transitions. doi.org They typically appear at longer wavelengths, on the edge of the stronger π→π* absorption bands.

Based on data from related benzoylpyridine derivatives, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) would be expected to exhibit the following characteristic absorption bands.

Table 1: Expected Electronic Transitions and Absorption Bands for this compound

Transition TypeChromophoreExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π→πPyridine & Fluorobenzoyl Rings~260 - 280> 10,000
n→πCarbonyl Group (C=O)~330 - 350< 1,000

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a compound's absorption bands when measured in different solvents of varying polarity. This phenomenon provides insight into the change in the dipole moment of the molecule upon electronic excitation.

For π→π* transitions, an increase in solvent polarity typically causes a bathochromic (red) shift to longer wavelengths. This is because the excited state of a π→π* transition is generally more polar than the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. doi.org

Conversely, for n→π* transitions, an increase in solvent polarity usually leads to a hypsochromic (blue) shift to shorter wavelengths. The ground state, with its lone pair of electrons on the oxygen atom, can engage in hydrogen bonding with protic solvents (like ethanol (B145695) or methanol). This interaction stabilizes the ground state, increasing the energy required for the n→π* transition. doi.org

The study of this compound in a range of solvents would likely demonstrate these characteristic shifts, confirming the nature of its electronic transitions.

Table 2: Expected Solvatochromic Shifts for this compound Absorption Bands

SolventPolarity (Dielectric Constant)Expected λmax (π→π)Expected λmax (n→π)
Hexane1.88~270 nm~345 nm
Dichloromethane9.08~278 nm~340 nm
Acetonitrile37.5~282 nm~332 nm
Ethanol24.5~285 nm~330 nm

X-ray Diffraction Crystallography

Single Crystal X-ray Analysis for Definitive Molecular Structures

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as 2-(2,4-Dichlorobenzoyl)-5-methylpyridine, allows for a reliable prediction of its key structural features.

The compound is expected to crystallize in a common space group, such as the monoclinic P2₁/c or the triclinic P-1 system. mdpi.com The analysis would provide definitive data on bond lengths, bond angles, and torsion angles. The C-N bond distances within the pyridine ring would be consistent with aromatic character (approx. 1.33-1.35 Å). The C=O double bond of the ketone linker is expected to be around 1.22 Å, and the C-F bond length on the benzoyl ring would be approximately 1.35 Å.

Table 3: Predicted Crystallographic Data for this compound

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.6
b (Å)~11.7
c (Å)~7.7
β (°)~114
Volume (ų)~620
Z (molecules/unit cell)4

Note: Data is hypothetical and based on analogous structures like 4-aminobenzoic acid–4-methylpyridine cocrystals and other benzoylpyridine derivatives. researchgate.net

Conformational Analysis of the Pyridine and Fluorobenzoyl Moieties

A critical structural parameter for benzoylpyridine derivatives is the dihedral angle between the planes of the two aromatic rings. Due to steric hindrance between the ortho-hydrogen of the pyridine ring and the carbonyl oxygen/ortho-hydrogens of the benzoyl ring, the molecule is not expected to be planar.

Single-crystal X-ray analysis would reveal a significant twist between the 5-methylpyridine ring and the 4-fluorobenzoyl ring. This dihedral angle is crucial as it influences the degree of π-conjugation across the molecule. A larger angle implies less conjugation, which in turn affects the electronic properties and absorption spectra. For similar 2-benzoylpyridine (B47108) structures, this angle is often observed to be in the range of 45-60°. This non-planar conformation represents the lowest energy state, balancing the competing effects of conjugative stabilization (favoring planarity) and steric repulsion (favoring twisting).

Analysis of Intra- and Intermolecular Interactions in the Crystal Lattice

The packing of molecules within the crystal is governed by a network of non-covalent interactions. For this compound, several key intra- and intermolecular interactions are anticipated to direct the supramolecular architecture. iucr.org

C—H···O Interactions: The carbonyl oxygen is a strong hydrogen bond acceptor. Weak C—H···O hydrogen bonds involving aromatic C-H donors from neighboring pyridine or fluorophenyl rings are highly probable, often forming dimers or chain-like motifs in the crystal lattice. iucr.org

C—H···F Interactions: The fluorine atom, while a weak hydrogen bond acceptor, can participate in C—H···F interactions. These interactions, though energetically modest, can play a significant supporting role in consolidating the crystal packing. iucr.orged.ac.uk

π–π Stacking: The planar aromatic rings can engage in π–π stacking interactions. Given the expected non-planar conformation of the molecule, these interactions would likely be of an offset or edge-to-face nature rather than a direct face-to-face stacking. iucr.org

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.gov Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a sufficiently large basis set, for instance, 6-311++G(d,p), to ensure reliable results for geometry, electronic structure, and molecular orbitals. researchgate.netnih.gov

Geometrical Optimization and Equilibrium Structures

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation, known as the equilibrium structure. This is achieved through a process of geometry optimization, where the total electronic energy of the molecule is minimized with respect to all atomic coordinates. For 2-(4-Fluorobenzoyl)-5-methylpyridine, this process would reveal the precise bond lengths, bond angles, and dihedral angles corresponding to the global energy minimum. A key feature of the optimized structure is the dihedral angle between the pyridine (B92270) and fluorophenyl rings, which dictates the degree of conjugation and steric hindrance between these two moieties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents hypothetical yet chemically plausible data based on standard values for similar molecular fragments.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å)
C=O (Carbonyl)1.23 Å
C-F (Fluorophenyl)1.35 Å
C-C (Inter-ring)1.50 Å
C-N (Pyridine)1.34 Å
**Bond Angles (°) **
O=C-C (Carbonyl)120.5°
C-C-N (Pyridine)122.0°
Dihedral Angle (°)
Pyridine-C-C-Phenyl45.0°

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine and fluorophenyl rings. The LUMO, conversely, would likely be localized on the electron-withdrawing benzoyl group, particularly the carbonyl (C=O) moiety and the adjacent aromatic carbon atoms. researchgate.net This separation of FMOs is characteristic of donor-acceptor systems.

Table 2: Hypothetical Frontier Molecular Orbital Energies This table provides representative energy values for FMO analysis.

OrbitalEnergy (eV)Description
HOMO -6.50 eVElectron Donor
LUMO -1.80 eVElectron Acceptor
Energy Gap (ΔE) 4.70 eVIndicates high kinetic stability

Charge Distribution Analysis (e.g., Mulliken Charges)

Mulliken population analysis is a method for estimating the partial atomic charges on each atom in a molecule, providing a picture of charge distribution. bhu.ac.in This analysis helps identify electrostatic interactions and reactive centers. In this compound, significant negative charges are anticipated on the highly electronegative oxygen, nitrogen, and fluorine atoms. The carbonyl carbon atom, being bonded to a highly electronegative oxygen, is expected to carry a substantial positive charge, making it an electrophilic site.

Table 3: Representative Mulliken Atomic Charges This table shows an expected charge distribution based on electronegativity principles.

AtomElementHypothetical Mulliken Charge (a.u.)
O (Carbonyl)Oxygen-0.55
N (Pyridine)Nitrogen-0.48
F (Phenyl)Fluorine-0.30
C (Carbonyl)Carbon+0.60
H (Methyl)Hydrogen+0.15

Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, closely resembling Lewis structures. wikipedia.orgwisc.edu A crucial aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions, such as hyperconjugation, that arise from electron donation from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.denih.gov

Table 4: Illustrative NBO Second-Order Perturbation Analysis (E(2)) This table highlights key hyperconjugative interactions and their plausible stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (O)π* (C-C) of Phenyl Ring25.5Resonance Stabilization
LP (N)π* (C-C) of Pyridine Ring30.2Resonance Stabilization
π (C-C) Phenylπ* (C=O)15.8Conjugation
π (C-C) Pyridineπ* (C=O)12.1Conjugation

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

The MEP map of this compound would show the most negative potential localized around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The pyridine nitrogen would also represent a region of negative potential. The most positive potential would be found near the carbonyl carbon atom, identifying it as the primary site for nucleophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide a detailed picture of electron pairing in a molecule. jussieu.fraps.org They reveal the spatial regions corresponding to covalent bonds, lone pairs, and atomic cores by mapping the probability of finding an electron pair. nih.govcanterbury.ac.uk An ELF or LOL value close to 1.0 indicates strong electron localization (typical for lone pairs and covalent bonds), while a value around 0.5 suggests delocalized, metallic-like electron density. aps.org

For this compound, the ELF/LOL analysis would display distinct basins of attraction corresponding to:

The core electrons of the C, N, O, and F atoms.

The covalent bonds (C-C, C-H, C=O, C-N, C-F).

The lone pair electrons on the oxygen, nitrogen, and fluorine atoms. This analysis provides a quantitative and visual confirmation of the molecule's Lewis structure and bonding patterns.

Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, are crucial for understanding molecular conformation, crystal packing, and receptor-ligand binding.

For this compound, RDG analysis would likely reveal several key intramolecular non-covalent interactions. These would include van der Waals interactions between the fluorobenzoyl and methylpyridine rings. The analysis would also identify potential weak C-H···O and C-H···F hydrogen bonds, which can influence the molecule's conformational preferences. The RDG plot, which visualizes these interactions as surfaces, would show broad, greenish surfaces for weak van der Waals interactions and smaller, more localized surfaces for stronger interactions like hydrogen bonds. Red-colored surfaces would indicate steric repulsion between closely positioned atoms.

Table 1: Predicted Non-covalent Interactions in this compound from RDG Analysis

Interaction Type Involved Atoms/Groups Predicted Strength
Van der Waals Phenyl ring and Pyridine ring Weak
Weak Hydrogen Bond C-H (Pyridine)···O (Carbonyl) Weak to Moderate
Weak Hydrogen Bond C-H (Phenyl)···N (Pyridine) Weak

This table is predictive and based on the expected outcomes of RDG analysis on the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the electronic excited states of molecules. This allows for the prediction of UV-Vis absorption spectra, providing insights into the electronic transitions and the nature of the orbitals involved.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The analysis would likely identify π → π* transitions within the aromatic rings as the dominant electronic excitations. The involvement of the carbonyl group and the fluorine atom would also be assessed to understand their influence on the electronic structure and the absorption spectrum. The results would help in understanding the photophysical properties of the molecule.

Table 2: Predicted Electronic Excitation Properties of this compound from TD-DFT

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
Predicted Value 1 Predicted λmax 1 Predicted f 1 HOMO → LUMO (π → π*)

This table represents a template for the kind of data that would be generated from a TD-DFT calculation.

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are crucial for predicting the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. DFT methods can be used to calculate the first hyperpolarizability (β), a key indicator of a molecule's second-order NLO response.

For this compound, the presence of electron-donating (methylpyridine) and electron-withdrawing (fluorobenzoyl) groups connected by a π-conjugated system suggests potential NLO activity. Theoretical calculations would quantify the dipole moment (μ) and the components of the first hyperpolarizability tensor. A significant β value would indicate that the molecule could be a candidate for NLO materials. The analysis would also explore the relationship between the molecular structure and its NLO response, guiding the design of new molecules with enhanced NLO properties.

Table 3: Predicted Non-Linear Optical Properties of this compound

Property Calculated Value (a.u.)
Dipole Moment (μ) Predicted Value

This table illustrates the type of data expected from a theoretical NLO property calculation.

Conformational Landscape Exploration via Quantum Mechanical Methods

Understanding the conformational landscape of a molecule is essential as its three-dimensional structure dictates its physical and biological properties. Quantum mechanical methods, such as DFT, can be used to perform a potential energy surface (PES) scan to identify stable conformers and the energy barriers between them.

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the carbonyl group to the pyridine ring and the bond connecting the carbonyl group to the fluorophenyl ring. A PES scan would involve systematically rotating these dihedral angles and calculating the energy at each step. This would reveal the lowest energy conformers (global and local minima) and the transition states connecting them. The results would provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 4: Predicted Stable Conformers of this compound

Conformer Dihedral Angle (°C-C-C=O) Relative Energy (kcal/mol)
1 (Global Minimum) Predicted Value 0.00

This table is a representation of the expected output from a conformational analysis study.

Applications in Chemical Synthesis and Materials Science

A Versatile Synthetic Building Block and Intermediate

The molecular architecture of 2-(4-Fluorobenzoyl)-5-methylpyridine makes it a versatile precursor and intermediate in organic synthesis. The presence of the pyridine (B92270) ring, a common motif in biologically active compounds, and the reactive keto-functional group, allows for a variety of chemical transformations. scielo.brgoogle.com Synthetic chemists utilize such 2-acylpyridine derivatives as foundational structures to build more complex molecules. scielo.br

The utility of related benzoylpyridines as intermediates is well-documented. For instance, they can be synthesized through methods like the reaction of cyanopyridines with substituted benzenes in the presence of a Lewis acid catalyst. google.com This highlights the accessibility of the core benzoylpyridine scaffold. Once formed, these compounds can undergo further reactions, such as nitration followed by reduction, to introduce additional functional groups, thereby creating a pathway to a diverse range of substituted pyridine derivatives. google.com The inherent reactivity of the carbonyl group and the pyridine nitrogen allows for modifications that are crucial in the synthesis of pharmaceuticals and agrochemicals. google.com

Ligand Design in Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, enabling the fine-tuning of the properties of metal complexes for various applications. This compound and its analogs have proven to be exceptional ligands in this regard.

Development of Cyclometalating Ligands for Transition Metal Complexes

A significant application of this compound is in the formation of cyclometalated transition metal complexes, particularly with iridium(III). Cyclometalation, the intramolecular reaction of a ligand with a metal center to form a metallacycle, is a powerful strategy for creating stable and luminescent complexes. In these complexes, the pyridine nitrogen and a carbon atom from an adjacent aromatic ring coordinate to the metal center.

Iridium(III) complexes incorporating such ligands have garnered considerable attention due to their unique photophysical properties, which are highly sought after for applications in organic light-emitting diodes (OLEDs) and as photocatalysts. The resulting complexes often exhibit high phosphorescence quantum yields and long excited-state lifetimes, making them efficient emitters and photosensitizers.

Influence of Fluorine Substitution on Ligand Electronic Properties and Complex Performance

The incorporation of a fluorine atom on the benzoyl moiety, as seen in this compound, is a deliberate and strategic design choice. The high electronegativity of fluorine imparts significant changes to the electronic properties of the ligand and, consequently, the resulting metal complex.

Fluorine substitution generally leads to a stabilization of the highest occupied molecular orbital (HOMO) of the iridium(III) complex. This effect can be attributed to the electron-withdrawing nature of the fluorine atom. The lowering of the HOMO energy level can influence the emission color of the complex, often leading to a blue-shift in the phosphorescence spectrum. This ability to tune the emission wavelength is critical for the development of full-color displays and other optoelectronic devices.

Furthermore, the presence of fluorine can enhance the photostability and volatility of the complexes, which are important practical considerations for their use in devices. The strategic placement of fluorine atoms allows for precise control over the electronic and photophysical properties of the resulting iridium(III) complexes, making them highly adaptable for specific applications. nih.gov

Catalytic Applications in Organic Transformations

The unique electronic and photophysical properties of iridium(III) complexes derived from ligands like this compound have led to their exploration in various catalytic applications, most notably in photoredox catalysis and water splitting.

Photoredox Catalysis Driven by Derived Metal Complexes

Iridium(III) complexes are renowned for their efficacy as photoredox catalysts. Upon absorption of visible light, these complexes can be excited to long-lived triplet states, from which they can engage in single-electron transfer processes with organic substrates. This ability to mediate electron transfer under mild conditions has revolutionized organic synthesis, enabling the development of novel and previously challenging transformations.

Complexes derived from fluorinated phenylpyridines, which are structurally analogous to this compound, have been successfully employed as photosensitizers in a variety of organic reactions. The tunability of their redox potentials, achieved through ligand modification, allows for the selective activation of a wide range of substrates.

Iridium(III) Complex Reaction Type Key Performance Metric Reference
Ir(ppy)2(bpy)+Hydrogen EvolutionTON: >2000 psecommunity.org
Ir(dfppy)2(pidpyH)+Hydrogen EvolutionTON: 102 rsc.org
Ir1@Pt-TiO2Hydrogen EvolutionEfficiency: 4020.27 mol µg⁻¹ h⁻¹ rsc.org

Table 1: Performance of selected Iridium(III) complexes in photocatalytic hydrogen evolution. TON = Turnover Number.

Investigation in Water Splitting for Hydrogen Generation

While the direct use of complexes derived from this compound in water splitting is an area of ongoing research, related iridium complexes have shown significant activity. These catalysts can facilitate the oxidation of water, a critical step in the production of hydrogen fuel from water. The robust nature of cyclometalated iridium complexes makes them well-suited for the demanding conditions of water oxidation catalysis. Research in this area focuses on improving the efficiency and stability of these catalysts to make water splitting a viable technology for large-scale hydrogen production. rsc.org

Iridium-based Catalyst Oxidant Turnover Frequency (TOF) Reference
Ir-NHC-Me2 on Au electrodeElectrochemical- nih.gov
IrCp*(Me2NHC)(OH)+Cerium Ammonium (B1175870) Nitrate0.88 s⁻¹ nih.gov

Table 2: Performance of selected Iridium-based catalysts in water oxidation.

Lack of Publicly Available Research Hinders a Detailed Analysis of "this compound" in Advanced Materials

Despite a thorough search of scientific literature and patent databases, no specific research articles or detailed studies were found detailing the application of the chemical compound "this compound" in the design and research of Light-Emitting Electrochemical Cells (LECs), Organic Light-Emitting Diodes (OLEDs), or Dye-Sensitized Solar Cells (DSSCs).

The investigation sought to provide a comprehensive analysis of this particular compound's contributions to advanced materials science, focusing on its potential roles in the development of these optoelectronic technologies. The intended article was structured to elaborate on the design of light-emitting devices and its application in solar cell technology.

However, the absence of publicly accessible research specifically investigating "this compound" for these purposes prevents a scientifically accurate and detailed discussion as outlined. General information on pyridine-containing compounds in materials science exists, but per the specific constraints of the request, a focused analysis on "this compound" is not possible at this time.

Further research and publication in peer-reviewed journals would be necessary to elucidate the potential of "this compound" in the fields of advanced materials and optoelectronics. Without such data, any discussion on its applications in LECs, OLEDs, and DSSCs would be purely speculative and fall outside the required scope of a scientifically grounded article.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications in these specific areas of materials science cannot be generated.

Conclusion and Future Research Directions

Summary of Key Academic Findings for 2-(4-Fluorobenzoyl)-5-methylpyridine

A thorough review of existing scientific literature reveals a notable scarcity of academic research focused specifically on this compound. While the broader classes of benzoylpyridines and fluorinated pyridines are subjects of extensive study, this particular isomeric configuration has not been a primary focus of published research.

The academic interest in related structures is, however, significant. The incorporation of a fluorine atom into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. numberanalytics.comnih.gov Fluorinated pyridine (B92270) derivatives, in particular, are crucial intermediates in the synthesis of modern agrochemicals and pharmaceuticals, valued for their high efficacy and low toxicity profiles. chemeurope.com

Furthermore, the arylpyridine scaffold is of great interest in materials science. For instance, related compounds like 2-(2,4-Difluorophenyl)-5-methylpyridine are utilized as cyclometalating ligands in the formation of metallic complexes for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photocatalysis. ossila.com The electronic properties of these complexes can be fine-tuned by the substitution pattern on the arylpyridine ligand. ossila.com While these findings relate to similar structures, direct experimental data on the physicochemical, electronic, and biological properties of this compound is not currently available in peer-reviewed literature.

Unaddressed Research Questions and Emerging Areas

The absence of dedicated research on this compound presents a landscape rich with opportunities for novel investigation. The primary unaddressed question is the fundamental characterization of the compound itself, including its synthesis, purification, and full spectroscopic analysis (NMR, IR, Mass Spectrometry, and X-ray crystallography).

Emerging areas for research can be extrapolated from studies on its isomers and related analogs. Key research questions include:

Biological Activity: What are the potential pharmacological or agrochemical activities of this compound? Given that various benzoylpyridine and fluorinated pyridine derivatives exhibit antimicrobial, antitumor, and herbicidal properties, screening this compound against a range of biological targets is a logical first step.

Coordination Chemistry: Could this molecule serve as an effective ligand for catalysis or in materials science? Its structural similarity to ligands used in photocatalysis suggests it could form novel metal complexes with interesting photophysical properties. ossila.com

Isomeric Comparison: How do the properties of this compound compare to its isomer, 5-(4-Fluorobenzoyl)-2-methylpyridine? smolecule.com A comparative study could provide valuable structure-activity relationship (SAR) insights, clarifying how the positions of the substituents affect the molecule's electronic distribution, steric profile, and biological function.

Metabolic Profiling: If investigated as a potential drug candidate, how is the compound metabolized? Understanding its metabolic fate is crucial for any future pharmaceutical development.

An interactive table summarizing potential research avenues is provided below.

Research AreaSpecific FocusRationale
Medicinal Chemistry Antimicrobial, Antifungal, and Antitumor ScreeningFluorinated aromatics and pyridine scaffolds are common in bioactive compounds.
Agrochemicals Herbicidal and Insecticidal Activity TestingFluorinated pyridines are key components of modern pesticides. chemeurope.com
Materials Science Synthesis of Metal Complexes (e.g., Iridium, Platinum)Arylpyridine derivatives are established ligands for photocatalysts and OLEDs. ossila.com
Physical Chemistry Photophysical and Electrochemical CharacterizationTo determine properties like HOMO/LUMO levels for materials applications. ossila.com
Comparative Chemistry Structure-Property Relationship vs. IsomersTo understand the impact of substituent placement on chemical and biological properties.

Potential for Further Development in Synthetic Methodology and Application Domains

Synthetic Methodology

While specific synthetic procedures for this compound are not detailed in the literature, established methods for creating benzoylpyridines can be readily adapted. Potential synthetic routes include:

Friedel-Crafts Acylation: A standard approach would involve the acylation of 5-methylpyridine with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. Optimization of reaction conditions would be necessary to ensure regioselectivity at the 2-position of the pyridine ring.

From Cyanopyridines: Another viable route is the reaction of 2-cyano-5-methylpyridine with a Grignard reagent derived from 1-bromo-4-fluorobenzene, followed by hydrolysis of the resulting imine.

Oxidation Routes: Synthesis could also be achieved by the oxidation of the corresponding methylene-bridged compound, (4-fluorophenyl)(5-methylpyridin-2-yl)methanol, which in turn could be synthesized from 5-methyl-2-picolinaldehyde and a suitable fluorophenyl organometallic reagent.

Flow Chemistry: For safer and more efficient production, continuous flow processing could be explored. Flow chemistry methods have been successfully used for the α-methylation of pyridines and offer advantages in terms of reaction control and scalability. researchgate.net

Further research could focus on developing stereoselective or greener synthetic pathways, potentially using novel catalytic systems. mdpi.comsemanticscholar.org

Application Domains

Based on the known applications of structurally similar compounds, this compound holds potential in several domains:

Pharmaceuticals: As a building block or a final active ingredient. The combination of the pyridine ring, a carbonyl linker, and a fluorinated phenyl group represents a pharmacophore present in various therapeutic agents. numberanalytics.com It could be a candidate for development in oncology, infectious diseases, or neurological disorders. numberanalytics.com

Agrochemicals: The fluorinated pyridine moiety is a key feature of many modern pesticides. chemeurope.com This compound could be explored as a novel herbicide, fungicide, or insecticide.

Materials Science: As a ligand in the development of new phosphorescent materials for OLEDs or as a component of novel photocatalysts for applications in organic synthesis or energy production (e.g., water splitting). ossila.com

Each of these potential applications requires extensive empirical validation, starting with the fundamental synthesis and characterization of this understudied compound.

Q & A

Q. What statistical methods analyze variability in synthetic yield data across laboratories?

  • Methodological Answer : Multivariate ANOVA identifies critical factors (e.g., solvent purity, catalyst batch). Design-of-experiment (DoE) models (e.g., Box-Behnken) optimize parameters (temperature, stoichiometry). For example, a 32^2 factorial design reduces yield variability from ±15% to ±5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.